2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid
Description
2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid is a halogenated aromatic compound featuring a hydroxyacetic acid backbone substituted at the α-carbon with a 2-bromo-6-fluorophenyl group. Its molecular formula is C₈H₆BrFO₃, with a calculated molecular weight of 249.03 g/mol . The bromine and fluorine substituents on the phenyl ring impart strong electron-withdrawing effects, influencing the compound’s acidity and reactivity.
Properties
Molecular Formula |
C8H6BrFO3 |
|---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2-(2-bromo-6-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
NNBPTGWRHGUSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoromandelic acid typically involves the bromination and fluorination of mandelic acid. One common method is the regioselective aromatic bromination using N-bromosuccinimide (NBS) under aqueous conditions at room temperature . The fluorination step can be achieved using appropriate fluorinating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of 2-Bromo-6-fluoromandelic acid may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoromandelic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex aromatic structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination under aqueous conditions.
Fluorinating Agents: Such as Selectfluor or DAST for selective fluorination.
Palladium Catalysts: Employed in coupling reactions under mild conditions.
Major Products Formed:
Substituted Aromatics: Resulting from substitution reactions.
Alcohols and Derivatives: From reduction of the carboxylic acid group.
Coupled Products: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-6-fluoromandelic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Properties of 2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic Acid and Analogs
Acidity and Reactivity
The electron-withdrawing bromo and fluoro groups in the target compound increase the acidity of both the hydroxyl (pKa ~2–3) and carboxylic acid (pKa ~1–2) groups compared to analogs with electron-donating substituents (e.g., the amino group in 2-(4-aminophenyl)-2-hydroxyacetic acid) . For example:
- Benzilic acid (pKa ~3.3) is less acidic due to resonance stabilization from two phenyl groups .
- The 3,4-difluoro analog (pKa ~2.5) exhibits higher acidity than benzilic acid but lower than the target compound due to fewer electron-withdrawing groups .
Solubility and Stability
- The hydrophobic 2-bromo-6-fluorophenyl group reduces aqueous solubility compared to glycolic acid but enhances lipid solubility, making it suitable for lipophilic drug formulations .
- Steric hindrance from the 2,6-substitution pattern may slow esterification or nucleophilic reactions compared to less hindered analogs like (2R)-2-(3,4-difluorophenyl)-2-hydroxyacetic acid .
Research and Industrial Relevance
While glycolic acid is widely used in cosmetics, the target compound’s niche applications lie in medicinal chemistry. For example:
Biological Activity
2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid is an aromatic carboxylic acid notable for its unique halogenated structure, which includes both bromine and fluorine substituents on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : CHBrFNO
- Molecular Weight : Approximately 249.03 g/mol
The compound's structure allows it to interact with various biological targets, including enzymes and receptors, which may lead to significant pharmacological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities that merit further exploration. Preliminary studies suggest potential therapeutic applications, although the detailed mechanisms of action are not fully understood.
The halogen substituents (bromine and fluorine) in the compound may influence its interaction with biological molecules, enhancing binding affinities to specific targets. Interaction studies have focused on:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been a focal point, particularly in relation to metabolic pathways.
- Receptor Binding : Investigations into how this compound binds to various receptors can provide insights into its potential therapeutic roles.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Inhibition Studies :
- A study reported that derivatives of similar structures exhibited IC values ranging from 49.0 to 668.5 μM against α-glucosidase, indicating significant inhibitory potential compared to standard drugs like acarbose (IC = 750.0 μM) .
- Another investigation highlighted the importance of structural modifications in enhancing inhibitory activity against specific enzymes .
-
Binding Affinity Assessments :
- Binding affinity studies have shown that the presence of halogen atoms can significantly alter the interaction dynamics with target proteins, potentially leading to enhanced biological effects .
- Pharmacological Evaluations :
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| This compound | Contains both bromine and fluorine on a mandelic acid scaffold |
| 2-Bromo-6-fluorobenzoic acid | Lacks hydroxyacetic group; primarily a carboxylic acid |
| 2-Bromo-6-fluorophenol | Hydroxyl group present but lacks carboxylic functionality |
| 2-Bromo-6-fluoroaniline | Amino group instead of hydroxyl; different reactivity profile |
This comparison underscores the distinctiveness of this compound, particularly its dual halogenation which may enhance its reactivity and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
